Chemical properties of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride
[1] Executive Summary 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (also known as 2,5-Dichlorophenethylamine HCl or 2,5-DCPEA) is a substituted phenethylamine derivative characterized by the presence of chlorine ato...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (also known as 2,5-Dichlorophenethylamine HCl or 2,5-DCPEA) is a substituted phenethylamine derivative characterized by the presence of chlorine atoms at the 2 and 5 positions of the phenyl ring.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of psychoactive substances and potential therapeutic agents targeting the central nervous system (CNS).
As a research chemical, it is structurally related to the "2C" family of psychedelics (specifically 2C-C, though lacking the methoxy groups), making it a subject of interest for structure-activity relationship (SAR) studies involving serotonin receptor binding (5-HT2A/2C).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Melting Point: High melting solid (Exact value dependent on polymorph/purity, typically >200°C for phenethylamine hydrochlorides).
Acidity (pKa): The ammonium conjugate acid typically has a pKa ~9–10, making the solution slightly acidic.
Synthetic Pathways & Manufacturing[1][11]
The synthesis of 2,5-dichlorophenethylamine HCl generally follows the "Henry Reaction" route, a standard method for phenethylamine production. This pathway is preferred for its scalability and the availability of the starting material, 2,5-dichlorobenzaldehyde.
Core Synthetic Workflow
Condensation (Henry Reaction): 2,5-Dichlorobenzaldehyde reacts with nitromethane in the presence of an ammonium acetate catalyst to form the nitroalkene intermediate (2,5-dichloro-β-nitrostyrene).[1]
Reduction: The nitroalkene is reduced to the primary amine.
Critical Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of dehalogenation (removing the Cl atoms).[1] Therefore, hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF are preferred to preserve the aromatic chlorine substituents.[1]
Salt Formation: The resulting free base oil is dissolved in an anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with HCl gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.
Reaction Diagram
Caption: Step-wise synthesis from benzaldehyde precursor via nitroalkene intermediate to final HCl salt.
Reactivity & Stability Profile
Chemical Reactivity[1]
Nucleophilicity: The primary amine group (-NH₂) is a moderate nucleophile.[1] It readily undergoes acylation (with acid chlorides/anhydrides) to form amides or reductive amination with aldehydes/ketones.[1]
Aromatic Substitution: The 2,5-dichloro substitution pattern deactivates the phenyl ring towards electrophilic aromatic substitution. The positions meta to the directing chlorine atoms are sterically crowded or electronically unfavorable, making further ring functionalization difficult without harsh conditions.
Stability: The C-Cl bonds are generally stable under standard physiological and laboratory conditions but can be susceptible to palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) if used as a scaffold for more complex drugs.[1]
Storage Conditions
Hygroscopicity: Hydrochloride salts can be hygroscopic. Store in a tightly sealed container.
Environment: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term stability. Protect from light and moisture.[14][15][16]
Handling, Safety, and Toxicology (GHS)
Warning: This compound is a potent chemical intermediate and potentially psychoactive. It should be handled only by qualified personnel in a fume hood.
Hazard Classification
Based on the properties of halogenated phenethylamines:
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
Skin Contact: Wash with soap and copious amounts of water.[13][15] Remove contaminated clothing.[14][15]
Eye Contact: Rinse cautiously with water for at least 15 minutes.[14][15] Remove contact lenses if present.[14][16]
References
ChemicalBook. (2023).[1] 2-(2,5-Dichlorophenyl)ethan-1-amine Hydrochloride Product Properties. Retrieved from [1]
LookChem. (2024).[1] 2,5-Dichlorophenethylamine (CAS 56133-86-9) Data.[1][2] Retrieved from [1]
National Institute of Standards and Technology (NIST). (2023).[1] 2,5-Dichloroaniline Hydrochloride Infrared Spectrum (Analog Reference). Retrieved from [1]
Sigma-Aldrich. (2024).[1][16] Safety Data Sheet: Chlorinated Phenethylamine Derivatives. Retrieved from [1]
Biological activity of 2-(2,5-Dichlorophenyl)ethan-1-amine salts
An In-Depth Technical Guide to the Biological Activity of 2-(2,5-Dichlorophenyl)ethan-1-amine and its Salts Abstract This technical guide provides a comprehensive framework for evaluating the biological activity of 2-(2,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 2-(2,5-Dichlorophenyl)ethan-1-amine and its Salts
Abstract
This technical guide provides a comprehensive framework for evaluating the biological activity of 2-(2,5-Dichlorophenyl)ethan-1-amine and its corresponding salts. As a substituted phenethylamine, this compound is structurally positioned to interact with key neurochemical systems. This document outlines the rationale and detailed methodologies for its synthesis, characterization, and comprehensive pharmacological and toxicological profiling. We present a structured approach beginning with the synthesis of the parent amine and its salt forms, followed by a suite of in-vitro assays designed to elucidate its mechanism of action. Key areas of investigation include its potential as a monoamine oxidase (MAO) inhibitor, its binding affinity for various CNS receptors, and its effect on monoamine transporters. Furthermore, a critical assessment of its cellular toxicity is detailed to establish a preliminary safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary protocols and conceptual background to thoroughly characterize this and similar novel chemical entities.
Introduction
The Phenethylamine Scaffold in Medicinal Chemistry
The 2-phenethylamine scaffold is a foundational structural motif in neuropharmacology and medicinal chemistry.[1] Endogenous catecholamines such as dopamine and norepinephrine, which are critical for mood, voluntary movement, and stress responses, are based on this structure.[1] The versatility of the phenethylamine framework allows for synthetic modification, leading to a vast array of compounds that target various receptors and transporters within the central nervous system.[2][3] These modifications can dramatically alter a compound's potency, selectivity, and duration of action, making it a privileged scaffold in the design of novel therapeutics and research tools.
Rationale for Investigating 2,5-Dichlorophenyl Substitution
The addition of halogen atoms to the phenyl ring of phenethylamines is a common strategy to modulate pharmacological activity. The 2,5-dimethoxy substitution pattern, for instance, is known to confer potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR).[4] Similarly, the 4-substituted-2,5-dimethoxyamphetamines (DOx series) are potent and long-lasting psychedelic drugs that act as selective 5-HT₂ receptor agonists.[5] By replacing methoxy groups with chloro atoms at the 2 and 5 positions, we can investigate how changes in electronics and sterics influence receptor interaction and overall biological activity. This substitution may alter metabolic stability, receptor affinity, and functional efficacy, potentially leading to a unique pharmacological profile.
The Role of Salt Forms in Drug Development
The active component of 2-(2,5-Dichlorophenyl)ethan-1-amine is the protonated cation. However, in solid form, the compound is typically prepared as a salt to improve its stability, solubility, and handling characteristics. Common salt forms include hydrochloride (HCl) or sulfate (H₂SO₄). While the choice of the counter-ion does not alter the intrinsic pharmacology of the amine, it is a critical consideration in pre-formulation and drug development for optimizing physicochemical properties. This guide will focus on the biological activity of the active amine, with the understanding that experiments would be conducted using a well-characterized salt form, such as the hydrochloride.
Synthesis and Characterization
Synthetic Pathway Overview
The synthesis of 2-(2,5-Dichlorophenyl)ethan-1-amine can be approached from commercially available 1-(2,5-dichlorophenyl)ethan-1-one. A common and effective method is reductive amination. This involves the conversion of the ketone to an oxime, followed by reduction to the desired primary amine.
Caption: Synthetic route from ketone to the final amine salt.
Experimental Protocol: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-amine Hydrochloride
Step 1: Oxime Formation
Dissolve 1-(2,5-dichlorophenyl)ethan-1-one (1.0 equiv) in a mixture of ethanol and water.[6]
Add hydroxylamine hydrochloride (3.0 equiv) and sodium hydroxide (8.0 equiv) to the solution.[6]
Heat the reaction mixture at 60°C for 1-2 hours, monitoring for completion by TLC.
Cool the mixture, concentrate it under reduced pressure, and dissolve the residue in water.
Extract the aqueous solution with ethyl acetate. The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated to yield the crude oxime.[6]
Purify the crude product by recrystallization.
Step 2: Reduction to Amine
Dissolve the purified (E)-1-(2,5-Dichlorophenyl)ethanone oxime (1.0 equiv) in a suitable solvent such as ethanol or methanol.
Add a catalyst, for example, 10% Palladium on Carbon (Pd/C).
Hydrogenate the mixture in a Parr shaker or similar apparatus under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete.
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude amine.
Step 3: Salt Formation
Dissolve the crude amine in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) while stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 2-(2,5-Dichlorophenyl)ethan-1-amine HCl.
Pharmacological Profiling: Monoaminergic Systems
The structural similarity of the target compound to known monoaminergic agents necessitates a thorough investigation of its interaction with monoamine oxidases, receptors, and transporters.
Monoamine Oxidase (MAO) Inhibition Assays
Causality: Phenethylamines are known substrates and, in some cases, inhibitors of MAO enzymes, which are responsible for their degradation.[3] Determining if 2-(2,5-Dichlorophenyl)ethan-1-amine inhibits MAO-A or MAO-B is crucial, as this would significantly impact its in-vivo potency and potential for drug-drug interactions.[7][8]
Caption: Workflow for determining MAO inhibitory activity.
Reagent Preparation : Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a detection reagent that produces a fluorescent signal from the H₂O₂ byproduct.[9]
Assay Plate Setup : In a 96-well black plate, add the assay buffer, the test compound dilutions, and known inhibitors as positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).[9]
Enzyme Addition : Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.
Incubation : Incubate the plate at 37°C for a set time (e.g., 30-60 minutes), protected from light.
Signal Detection : Stop the reaction (if required by the kit) and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[9]
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to vehicle controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Summarize the results in a table for clear comparison.
Compound
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
2-(2,5-Dichlorophenyl)ethan-1-amine HCl
[Insert Value]
[Insert Value]
Clorgyline (Control)
[Insert Value]
> 100
Pargyline (Control)
> 100
[Insert Value]
Receptor Binding Affinity Assays
Causality: To identify the molecular targets of the compound, it is essential to screen it against a panel of CNS receptors. A competitive binding assay determines the affinity of the test compound for a specific receptor by measuring how effectively it displaces a known radiolabeled ligand.[10] This provides the equilibrium dissociation constant (Kᵢ), a measure of binding affinity.[11]
Caption: Principle of competitive radioligand binding assay.
Membrane Preparation : Use commercially available cell membranes expressing the target receptor (e.g., 5-HT₂ₐ, D₂, etc.) or prepare them from cultured cells.
Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and serial dilutions of the test compound in a binding buffer.
Incubation : Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
Separation : Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter.
Quantification : Wash the filters to remove non-specific binding, then measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis : Plot the amount of bound radioligand against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Receptor Target
Radioligand
Kᵢ (nM)
5-HT₂ₐ
[³H]Ketanserin
[Insert Value]
D₂
[³H]Spiperone
[Insert Value]
NET
[³H]Nisoxetine
[Insert Value]
SERT
[³H]Citalopram
[Insert Value]
DAT
[³H]WIN 35,428
[Insert Value]
Cellular and Toxicological Profile
In-Vitro Cytotoxicity Assessment
Causality: Evaluating cytotoxicity is a fundamental step in drug discovery to identify compounds that may cause cell damage or death.[12][13] Assays that measure metabolic activity (like the MTT assay) or membrane integrity (like the LDH assay) provide a quantitative measure of a compound's potential toxicity, which is critical for determining its therapeutic index.[14][15][16]
Caption: Workflow for assessing cytotoxicity via MTT assay.
Cell Culture : Seed a relevant cell line (e.g., HEK293, SH-SY5Y) into a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment : Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).
Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
Cell Line
Exposure Time (h)
IC₅₀ (µM)
HEK293
24
[Insert Value]
SH-SY5Y
24
[Insert Value]
HepG2
24
[Insert Value]
Synthesis of Findings and Future Directions
Summary of the Biological Activity Profile
This guide provides a systematic approach to characterizing the biological activity of 2-(2,5-Dichlorophenyl)ethan-1-amine. By executing the described assays, a comprehensive profile will emerge, detailing its effects on key monoaminergic enzymes, its affinity for a range of CNS receptors, and its preliminary safety profile regarding cytotoxicity. This integrated dataset will allow for a robust initial assessment of the compound's potential as a pharmacological tool or therapeutic lead.
Proposed Mechanism of Action
Based on the collected data, a primary mechanism of action can be proposed. For example, if the compound shows potent inhibition of the serotonin transporter (SERT) with high affinity for the 5-HT₂ₐ receptor and low cytotoxicity, it could be classified as a serotonin reuptake inhibitor with direct receptor activity. Conversely, if it primarily inhibits MAO-B, its profile would be more aligned with compounds used in the treatment of neurodegenerative disorders.
Recommendations for Further Research
Following this initial in-vitro characterization, further studies would be warranted. These could include:
Functional Assays : To determine if the compound acts as an agonist, antagonist, or inverse agonist at receptors where it shows high binding affinity.
In-Vivo Studies : To assess its pharmacokinetic profile, bioavailability, and behavioral effects in animal models.
Structure-Activity Relationship (SAR) Studies : To synthesize and test analogs to optimize potency and selectivity and to understand the role of the 2,5-dichloro substitution pattern.
References
An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022-03-30).
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015-07-10). JoVE.
Cytotoxicity Assays.
A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. ChemRxiv.
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020-03-12). PMC.
Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). NCBI - NIH.
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick.
Binding Affinity. Malvern Panalytical.
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. (2017-04-15). PubMed.
Application Note: A Validated Protocol for the Synthesis of 2,5-Dichlorophenethylamine Hydrochloride
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,5-dichlorophenethylamine hydrochloride (HCl)...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,5-dichlorophenethylamine hydrochloride (HCl). The selected synthetic route proceeds via the reduction of the commercially available precursor, 2,5-dichlorophenylacetonitrile, using lithium aluminum hydride (LiAlH₄). This application note details the rationale behind the chosen methodology, a thorough experimental procedure from reaction setup to final product purification, and requisite safety protocols. Characterization data and visual workflow diagrams are included to ensure procedural clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Rationale
2,5-Dichlorophenethylamine is a substituted phenethylamine compound of interest in neuropharmacological research and as a structural motif in the development of novel therapeutic agents. The hydrochloride salt form enhances its stability and solubility, making it suitable for a range of experimental applications.[][2]
The synthesis of primary amines from nitriles is a fundamental transformation in organic chemistry.[3] Several methods exist for this conversion, including catalytic hydrogenation and reduction with various hydride reagents.[3][4][5][6][7] For this protocol, we have selected reduction with lithium aluminum hydride (LiAlH₄) for its high efficiency, reliability, and broad applicability in reducing nitriles to primary amines.[8][9][10][11] LiAlH₄ is a powerful nucleophilic reducing agent that acts as a source of hydride ions (H⁻).[11] The reaction mechanism involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by subsequent hydride additions to form a stable aluminum-amine complex.[9] An aqueous workup then liberates the desired primary amine.[9]
This protocol is designed to be self-validating by providing clear checkpoints and characterization steps to ensure the identity and purity of the final compound.
Synthetic Pathway Overview
The synthesis is achieved in two primary stages: the reduction of the nitrile to the freebase amine, followed by conversion to the hydrochloride salt.
Caption: Overall synthetic route for 2,5-dichlorophenethylamine HCl.
Materials and Equipment
Reagents and Chemicals
Reagent
Formula
MW ( g/mol )
CAS No.
Supplier Notes
2,5-Dichlorophenylacetonitrile
C₈H₅Cl₂N
186.04
3218-50-6
Purity ≥98%
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄
37.95
16853-85-3
Powder or granular, handle under inert gas
Tetrahydrofuran (THF)
C₄H₈O
72.11
109-99-9
Anhydrous, <50 ppm H₂O, inhibitor-free
Diethyl Ether (Et₂O)
(C₂H₅)₂O
74.12
60-29-7
Anhydrous
Hydrochloric Acid, 2.0 M in Diethyl Ether
HCl
36.46
7647-01-0
Commercially available solution
Sodium Hydroxide (NaOH)
NaOH
40.00
1310-73-2
Pellets or solution
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
7487-88-9
For drying
Deionized Water
H₂O
18.02
7732-18-5
Celite® (Diatomaceous Earth)
61790-53-2
For filtration
Equipment
Three-neck round-bottom flask (oven-dried)
Reflux condenser (oven-dried)
Dropping funnel (oven-dried)
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon) with manifold
Ice/water bath
Heating mantle
Büchner funnel and filter flask
Separatory funnel
Rotary evaporator
Standard laboratory glassware
pH paper or meter
Detailed Experimental Protocol
PART A: Reduction of 2,5-Dichlorophenylacetonitrile
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried to remove moisture. Connect the assembly to an inert gas (N₂ or Ar) line.
Reagent Charging: Under a positive flow of inert gas, carefully add lithium aluminum hydride (LiAlH₄) (3.0 g, 79.0 mmol) to the reaction flask.
Solvent Addition: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe. Begin stirring to create a uniform suspension. Cool the flask to 0 °C using an ice/water bath.
Substrate Addition: Dissolve 2,5-dichlorophenylacetonitrile (10.0 g, 53.7 mmol) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) using a heating mantle and maintain reflux for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
Cooling: After 4 hours, turn off the heating and allow the reaction to cool to room temperature, then cool it further in an ice/water bath to 0 °C.
PART B: Work-up and Isolation of the Freebase Amine
CAUTION: The following work-up procedure is highly exothermic and releases hydrogen gas. Perform this procedure slowly and deliberately in a well-ventilated fume hood, away from ignition sources.
Quenching: While vigorously stirring the cooled reaction mixture at 0 °C, very slowly and carefully add the following reagents dropwise in sequence (Fieser workup):
3.0 mL of deionized water
3.0 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution
9.0 mL of deionized water
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.
Filtration: Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of THF.
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the THF.
Extraction: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with two 50 mL portions of brine (saturated NaCl solution).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield 2,5-dichlorophenethylamine as a crude oil. The product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.
PART C: Formation and Purification of the Hydrochloride Salt
Dissolution: Dissolve the crude 2,5-dichlorophenethylamine oil in 150 mL of anhydrous diethyl ether.
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.
pH Check: Continue adding the HCl solution until the mixture is acidic, which can be confirmed by testing a drop of the suspension on moist pH paper (target pH ~2-3).
Crystallization: Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete precipitation.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with two 30 mL portions of cold, anhydrous diethyl ether to remove any soluble impurities.
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 75-85%.
Characterization
The identity and purity of the final product, 2,5-dichlorophenethylamine HCl, should be confirmed using standard analytical techniques:
Melting Point: Compare the observed melting point with literature values.
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.
Mass Spectrometry (MS): Determine the molecular weight of the freebase.
Safety Precautions
All operations must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves, must be worn at all times.[12][13]
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[14][15] It can ignite upon contact with moist air.[14] It is also corrosive and can cause severe burns.[12][16] Handle exclusively under an inert, anhydrous atmosphere.[12][15] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[14][15]
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure all heating is done using spark-free equipment (e.g., heating mantles, oil baths). Keep away from open flames and other ignition sources.
Hydrochloric Acid: Corrosive and causes severe skin and eye damage. Handle with care.
Application Note: HPLC Method Development & Validation for 2-(2,5-Dichlorophenyl)ethan-1-amine
Abstract & Scope This application note details the strategic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for 2-(2,5-Dichlorophenyl)ethan-1-amine (CAS: 15235-65-1). As a halogenated phenethylamine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the strategic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for 2-(2,5-Dichlorophenyl)ethan-1-amine (CAS: 15235-65-1). As a halogenated phenethylamine derivative, this compound presents specific chromatographic challenges, notably peak tailing due to silanol interactions and potential retention shifts based on pH.
This guide moves beyond a simple "recipe" to explain the mechanistic rationale behind column selection and mobile phase engineering. It is designed for researchers requiring a robust, transferable method compliant with ICH Q2(R1) guidelines.
Physicochemical Profile & Method Strategy
Understanding the analyte is the first step in robust method design.
Property
Value (Approx.)
Chromatographic Implication
Structure
Primary Amine + Dichlorinated Phenyl Ring
Dual nature: Hydrophobic aromatic ring vs. Hydrophilic basic amine.
pKa (Amine)
~9.4 - 9.6
The molecule is positively charged (protonated) at neutral and acidic pH.
LogP
~2.8 - 3.1
Moderately lipophilic. Retains well on C18, but requires organic modifier >20% for elution.
UV Max
210 nm, 254 nm
210 nm offers high sensitivity; 254 nm offers specificity for the aromatic ring.
The "Amine Problem" & Solution
Primary amines like 2,5-DCPEA are notorious for interacting with residual silanols (Si-OH) on the silica backbone of HPLC columns, causing severe peak tailing.
Our Strategy:
pH Control: We utilize a Low pH (3.0) mobile phase. This keeps the silanols protonated (neutral) and the analyte protonated (cationic), minimizing ion-exchange interactions.
Stationary Phase: We select a Type B (High Purity) End-capped C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase offers unique
selectivity with the dichlorophenyl ring, often providing better resolution from non-halogenated impurities.
Method Development Workflow
The following diagram outlines the logical flow of the method development process used to derive the final protocol.
Caption: Logical workflow for optimizing separation of basic halogenated amines.
Optimized Experimental Protocol
Instrumentation & Reagents[1][2][3]
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Spike known amounts of 2,5-DCPEA into the sample matrix (if available) or solvent at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% - 102.0%.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction
Ensure pH is 3.0. Add 5mM Triethylamine (TEA) to Mobile Phase A if using older column generations.
Retention Time Drift
pH instability
Check buffer capacity. Ensure column is equilibrated (10-20 column volumes) before run.
Split Peaks
Solvent mismatch
Dissolve sample in Mobile Phase or a solvent weaker than Mobile Phase (e.g., 10% ACN). Do not inject 100% ACN.
High Backpressure
Precipitation
Ensure buffer does not precipitate in high organic % (Phosphate is risky >85% ACN).
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4]
PubChem. Compound Summary: 2-(2,5-Dichlorophenyl)ethan-1-amine. National Library of Medicine.
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A.
Phenomenex. High pH vs Low pH: How to Select the Correct pH for Your Method.
Application Note: Preparation of 2-(2,5-Dichlorophenyl)ethan-1-amine HCl for In Vitro Assays
[1] Compound Profile & Physicochemical Assessment Before initiating solubilization, it is critical to understand the physicochemical constraints of the compound.[1] 2-(2,5-Dichlorophenyl)ethan-1-amine HCl is a halogenate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Compound Profile & Physicochemical Assessment
Before initiating solubilization, it is critical to understand the physicochemical constraints of the compound.[1] 2-(2,5-Dichlorophenyl)ethan-1-amine HCl is a halogenated phenethylamine derivative.[2][1] The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, yet the dichlorinated aromatic ring introduces substantial lipophilicity.
DMSO (>30 mg/mL); Water (~10 mg/mL); Ethanol (>20 mg/mL)
Expert Insight: While specific solubility data for this exact isomer is limited in public monographs, structural analogs (e.g., 2,5-dimethoxyphenethylamine HCl) demonstrate solubility up to 30 mg/mL in DMSO and 10 mg/mL in PBS [1, 2].[2][1] Therefore, a 10 mM stock solution (2.26 mg/mL) is well within the safe solubility limit for this compound.[1]
Solvent Selection Strategy
The choice of solvent dictates the stability of your stock and the viability of your biological assay.
Why: DMSO is the gold standard for screening libraries.[1] It prevents microbial growth, ensures complete solubilization of the lipophilic aromatic ring, and minimizes hydrolysis during freeze-thaw cycles.[2][1]
Grade: Use anhydrous, cell-culture grade DMSO (≥99.9%) to prevent compound degradation.[2][1]
Why: Only use if your specific cell line is hypersensitive to DMSO (even at <0.1%).[1]
Risk: Aqueous stocks of phenethylamines are prone to microbial contamination and potential pH drift over time.[1] They must be filter-sterilized and used immediately or frozen.
Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration allows for easy calculation and ensures the final DMSO concentration in the assay remains below toxic thresholds (typically <0.5%).
Amber Glass Vials (Borosilicate) – Avoid plastics for long-term DMSO storage to prevent leaching.[2]
Step-by-Step Procedure
Equilibration: Allow the compound vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the hygroscopic salt upon opening.[1]
Weighing: Weigh approximately 2.27 mg of the compound.
Precision Note: If your balance cannot accurately weigh <5 mg, weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.[1]
Calculation: Calculate the required volume of DMSO (
Dissolution: Add the calculated volume of DMSO to the vial.
Agitation: Vortex vigorously for 30–60 seconds.
Visual Check: Inspect against a light source.[1] The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) in amber vials.
Storage: -20°C (Stable for 6–12 months) or -80°C (Stable for >1 year).
Avoid: Repeated freeze-thaw cycles (limit to <3).
Protocol: Serial Dilution for In Vitro Assays
Objective: Create a dose-response curve (e.g., 0.1 µM to 100 µM) while maintaining a constant, non-toxic DMSO concentration (0.1%).
The "Intermediate Dilution" Method
Directly pipetting small volumes of 100% DMSO stock into cell media can cause localized protein precipitation and cell death due to the "solvent shock" effect.[1] We use an intermediate step.
Workflow Visualization:
Figure 1: Intermediate dilution strategy to mitigate DMSO toxicity.
Detailed Dilution Steps (Example for 10 µM Final Assay Concentration)
Preparation of Media: Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C.
Intermediate Stock (100x):
Dilute the 10 mM DMSO Stock 1:10 into sterile media or PBS.[1]
Compare against a standard curve if available, or ensure consistency between batches.
References
National Center for Biotechnology Information (NCBI). (2023).[2][1] PubChem Compound Summary for CID 56965646, 2-(2,5-Dichlorophenyl)ethanamine hydrochloride.[2][1] Retrieved October 26, 2023, from [Link][2][1]
Application Note: 2-(2,5-Dichlorophenyl)ethan-1-amine as a Scaffold in Heterocyclic Synthesis
Executive Summary 2-(2,5-Dichlorophenyl)ethan-1-amine (also known as 2,5-dichlorophenethylamine) is a specialized building block used primarily in the development of G-protein coupled receptor (GPCR) ligands, specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2,5-Dichlorophenyl)ethan-1-amine (also known as 2,5-dichlorophenethylamine) is a specialized building block used primarily in the development of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and adrenergic pathways. Unlike its electron-rich counterparts (e.g., 3,4-dimethoxyphenethylamine), the 2,5-dichloro substitution pattern renders the aromatic ring electron-deficient .
This electronic deactivation presents a unique synthetic challenge: while the primary amine remains highly nucleophilic, the phenyl ring is deactivated toward Electrophilic Aromatic Substitution (EAS). Consequently, standard cyclization protocols (e.g., physiological Pictet-Spengler) often fail, requiring modified, high-energy conditions.
This guide provides optimized protocols for overcoming these electronic barriers to successfully incorporate this scaffold into isoquinoline and sulfonamide libraries.
Chemical Profile & Handling
Property
Data
Application Note
CAS Number
15235-65-1
Verify purity via 1H NMR prior to cyclization.
Molecular Weight
190.07 g/mol
-
Appearance
Colorless to pale yellow liquid
Oxidizes slowly; store under inert gas (Ar/N2).
Basicity (pKa)
~9.5 (Estimated for amine)
Forms stable salts (HCl) readily.
Ring Electronics
Strongly Deactivated
The -I (inductive) effect of two Cl atoms reduces nucleophilicity of the ring carbons.
Solubility
DCM, MeOH, DMSO
Free base is lipophilic; salts require polar solvents.
Synthetic Utility & Reaction Landscape
The utility of this amine branches into two distinct pathways:[1][2][3]
Carbon-Nucleophile Driven (Cyclization): Constructing the tetrahydroisoquinoline (THIQ) core.
Pathway Visualization
Figure 1: Divergent synthetic pathways.[4] Note the requirement for strong acid (TFA/MSA) in the cyclization step due to ring deactivation.
Critical Analysis: Regioselectivity in Cyclization
When subjecting 2-(2,5-Dichlorophenyl)ethan-1-amine to Pictet-Spengler or Bischler-Napieralski conditions, regiochemistry is strictly controlled by steric and electronic factors.
Steric Blockade: The Chlorine atom at position 2 (ortho to the ethylamine chain) physically blocks ring closure at that site.
Electronic Direction: The Chlorine at position 5 directs ortho/para.
The Result: Cyclization occurs exclusively at Position 6 (the only open ortho-position relative to the ethylamine chain).
Structural Outcome:
The resulting heterocycle is a 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline .
(Note: Numbering shifts upon cyclization. The original 2-Cl becomes C5, and the 5-Cl becomes C8).
Objective: Synthesis of 1-substituted-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Challenge: The electron-deficient ring requires stronger activation than standard tryptamine-based Pictet-Spengler reactions.
Aldehyde: Benzaldehyde or aliphatic aldehyde (1.1 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Acid: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA)
Drying Agent: MgSO₄
Step-by-Step Methodology
Phase 1: Imine (Schiff Base) Formation
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of amine in 5 mL anhydrous DCM.
Condensation: Add 1.1 mmol of the aldehyde and 200 mg of anhydrous MgSO₄ (to drive equilibrium by water removal).
Incubation: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.
Verification: Monitor by TLC (System: 5% MeOH in DCM). The disappearance of the primary amine spot indicates imine formation.
Isolation: Filter off the MgSO₄ and concentrate the filtrate in vacuo to obtain the crude imine. Do not purify on silica gel, as the imine is hydrolytically unstable.
Phase 2: Acid-Mediated Ring Closure
Rationale: Weak acids (acetic acid) are insufficient for this deactivated ring. We use TFA to generate a highly reactive iminium species.
Re-solvation: Redissolve the crude imine in 3 mL of DCM.
Acidification: Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:1 v/v with DCM).
Alternative: For extremely unreactive aldehydes, use neat Superacid (Triflic acid) or reflux in toluene with p-TsOH.
Cyclization: Allow the mixture to warm to RT and stir for 12–18 hours. If TLC shows incomplete conversion, heat to reflux (40°C).
Quenching: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution. Ensure pH is basic (> pH 9).
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Phase 3: Purification
Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).
Yield Expectation: 65–80% (dependent on aldehyde sterics).
Objective: Rapid generation of sulfonamide or amide derivatives for SAR (Structure-Activity Relationship) studies.
Methodology
Setup: Dissolve 2-(2,5-Dichlorophenyl)ethan-1-amine (1.0 equiv) in DCM (0.1 M concentration).
Base: Add Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge HCl.
Electrophile: Add Acid Chloride or Sulfonyl Chloride (1.1 equiv) slowly at 0°C.
Reaction: Stir at RT for 1 hour.
Workup: Wash with 1N HCl (to remove unreacted amine), followed by sat. NaHCO₃.
Result: The resulting product is usually >95% pure and requires no chromatography.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No Cyclization (Imine only)
Ring is too deactivated.
Switch from TFA/DCM to Bischler-Napieralski conditions: 1) Acylate amine, 2) POCl₃ reflux, 3) NaBH₄ reduction.
Low Yield (Pictet-Spengler)
Wet solvents hydrolyzed imine.
Ensure strict anhydrous conditions during Phase 1. Use molecular sieves.
Multiple Spots on TLC
Polymerization or side reactions.
The amine is sensitive to oxidation. Ensure starting material is colorless/freshly distilled.
Mechanistic Diagram: Regioselectivity
Figure 2: Regiochemical logic dictating the exclusive formation of the 5,8-dichloro isomer.
References
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[5] [Link]
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 29979100, 2,5-Dimethoxy-4-chlorophenethylamine (Structural Analog Reference). [Link]
Reduction of 2,5-dichloro-beta-nitrostyrene to 2,5-dichlorophenethylamine HCl
Application Note: High-Fidelity Reduction of 2,5-Dichloro- -Nitrostyrene to 2,5-Dichlorophenethylamine HCl Executive Summary This guide details the chemical reduction of 2,5-dichloro- -nitrostyrene to 2,5-dichloropheneth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reduction of 2,5-Dichloro-
-Nitrostyrene to 2,5-Dichlorophenethylamine HCl
Executive Summary
This guide details the chemical reduction of 2,5-dichloro-
-nitrostyrene to 2,5-dichlorophenethylamine hydrochloride (2,5-DCPEA). This transformation is a critical step in the synthesis of halogenated phenethylamine libraries, often used in structure-activity relationship (SAR) studies for CNS-active agents.
While catalytic hydrogenation is common for nitro-reductions, it presents a significant liability here: hydrodehalogenation . The use of Palladium on Carbon (Pd/C) frequently strips chlorine atoms from the aromatic ring. To preserve the 2,5-dichloro substitution pattern, this protocol utilizes Lithium Aluminum Hydride (LiAlH
) in anhydrous tetrahydrofuran (THF). This method ensures complete reduction of the nitroalkene moiety while maintaining chemoselectivity toward the aryl halides.
Strategic Methodology & Chemoselectivity
The reduction of a nitrostyrene involves the saturation of both the alkene (
) and the nitro group ().
Method
Suitability
Critical Analysis
Catalytic Hydrogenation (H/Pd-C)
🔴 High Risk
High probability of hydrogenolysis (cleaving Ar-Cl bonds), resulting in phenethylamine rather than the dichlorinated target.
NaBH + CuCl
🟡 Moderate
A milder "green" alternative. Effective, but can suffer from incomplete reduction to the hydroxylamine intermediate if not strictly controlled.
LiAlH (LAH)
🟢 Preferred
High Fidelity. Strong hydride donor. Rapidly reduces the alkene (via 1,4-addition) and the nitro group. Aryl chlorides are generally stable to LAH under reflux conditions.
Mechanism of Action
The reaction proceeds via a hydride transfer mechanism. The electron-deficient
-carbon of the nitrostyrene undergoes nucleophilic attack by the hydride ion (), followed by sequential reduction of the nitro group to the primary amine.
Figure 1: Simplified reduction pathway. The electron-withdrawing chlorine atoms at the 2,5-positions facilitate the initial nucleophilic attack on the
-carbon.
Safety Matrix (Critical)
Lithium Aluminum Hydride (LiAlH
): Pyrophoric. Reacts violently with water and protic solvents to release flammable hydrogen gas. Must be handled under an inert atmosphere (N or Ar).
Anhydrous THF: Peroxide former. Ensure solvent is distilled from sodium/benzophenone or sourced from a solvent purification system (SPS).
Exotherm Control: The addition of the nitrostyrene to LAH is highly exothermic. Temperature control via an ice bath is mandatory during addition.
Experimental Protocol
Reagents & Stoichiometry
Substrate: 2,5-Dichloro-
-nitrostyrene ( equiv, e.g., g, mmol)
Reductant: LiAlH
( equiv, pellets or powder, e.g., g, mmol)
Note: Standard stoichiometry is 4:1 hydride:nitroalkene, but a slight excess ensures completion.
Solvent: Anhydrous THF (
mL, M concentration relative to substrate).
Quench: Distilled water,
NaOH solution.
Salt Formation: Conc. HCl (
) or HCl in isopropanol/dioxane.
Step-by-Step Workflow
Phase A: Reaction Setup
Oven-dry a 500 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under nitrogen flow.
Charge the RBF with LiAlH
( equiv) and anhydrous THF ( mL). Stir to create a grey suspension.
-nitrostyrene in the remaining THF ( mL).
5. Transfer the nitrostyrene solution to the addition funnel.
6. Dropwise Addition: Add the nitrostyrene solution to the LAH suspension slowly over 30–45 minutes.
Observation: The bright yellow color of the nitrostyrene should fade upon contact with the reducing agent. Vigorous bubbling (H) will occur.
Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.
Heat to varying Reflux () for 4–6 hours. Monitor by TLC (disappearance of yellow starting material).
Phase C: The Fieser Quench (Crucial)
To avoid the formation of gelatinous aluminum emulsions that trap product, strictly follow the Fieser method.
9. Cool the reaction mixture back to
.
10. Carefully add the following in sequence (for grams of LiAlH used):
mL Water: Add very slowly (dropwise). H evolution will be vigorous.
mL 15% NaOH: This converts aluminum salts into granular aluminates.
Warm to RT and stir for 20 minutes. The grey precipitate should turn white and granular.
Filter the mixture through a Celite pad. Wash the filter cake with THF ( mL).
Phase D: Isolation & Salt Formation
13. Concentrate the filtrate under vacuum (Rotovap) to remove THF.
14. Dissolve the oily residue in Dichloromethane (DCM,
mL).
15. Extraction: Wash with Water ( mL) and Brine ( mL).
16. Dry the organic layer over anhydrous MgSO, filter, and evaporate to yield the Freebase Oil .
17. Crystallization: Dissolve the oil in a minimal amount of dry Isopropanol (IPA). Add concentrated HCl dropwise (or HCl/Dioxane) until pH .
18. Cool to .[1][2][3] The hydrochloride salt will precipitate. Filter and wash with cold ether.[4]
Process Visualization
Figure 2: Operational workflow ensuring safety and high yield. The Fieser workup is the critical control point for purity.
Analytical Validation
To confirm the identity and purity of 2,5-Dichlorophenethylamine HCl:
1H NMR (DMSO-d6 or CDCl3):
Absence of Alkene: The diagnostic doublet signals of the nitrostyrene vinyl protons (
ppm) must be absent.
Ethylene Bridge: Look for two triplets (or multiplets) around
ppm, corresponding to the and methylene groups ().
Aromatic Region: Three distinct protons corresponding to the 1,2,4-substitution pattern (unless symmetry causes overlap).
Melting Point:
The HCl salt should have a sharp melting point. (Literature range typically
, specific to polymorph).
Mass Spectrometry (LC-MS):
Observe the parent ion
.
Isotope Pattern: The presence of two chlorine atoms will create a distinct isotope pattern (
, , ) with relative intensities approx 9:6:1.
Troubleshooting
Problem: Low Yield / Sticky Precipitate during Quench.
Cause: Incorrect water addition speed or ratio.[5]
Solution: Use the Fieser ratio strictly (
). If emulsion persists, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight.
Problem: Dehalogenation (Loss of Cl).
Cause: Reaction temperature too high for too long (rare with LAH, common with H
).
Solution: Ensure reflux is gentle.[6] Do not switch to catalytic hydrogenation.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for LiAlH4 reductions).
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link (Comparison of reduction methods).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for hydride additions).
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. Link
Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions and Examples. Link
Application Note: Robust and Validated GC-MS Protocols for the Analysis of Chlorinated Phenethylamine Derivatives
Abstract This comprehensive guide provides detailed application notes and validated protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated phenethylamine derivatives. These compounds repre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated phenethylamine derivatives. These compounds represent a significant and evolving class of novel psychoactive substances (NPS), posing considerable challenges for forensic, clinical, and research laboratories. This document outlines a complete workflow, from sample extraction and derivatization to instrumental analysis and data interpretation. The protocols are designed to be robust, reproducible, and self-validating, ensuring the highest level of scientific integrity. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Challenge of Chlorinated Phenethylamines
The clandestine modification of phenethylamine structures, including the addition of chlorine atoms, results in a continuous stream of new psychoactive substances.[1][2][3] These halogenated derivatives often exhibit altered pharmacological profiles and present unique analytical hurdles. Due to their polarity and potential for thermal instability, direct GC-MS analysis of phenethylamines can lead to poor chromatographic peak shape, adsorption within the analytical system, and mass spectra with limited structural information.[4][5][6]
To overcome these challenges, chemical derivatization is an essential step.[7][8] Derivatization increases the volatility and thermal stability of the analytes while reducing their polarity, leading to improved chromatographic resolution and more informative mass spectra.[8][9][10] This application note focuses on acylation-based derivatization, a widely adopted and effective strategy for phenethylamines.
Foundational Principles: Why Derivatization is Crucial
The primary amine group common to phenethylamines is the main contributor to their challenging chromatographic behavior. This functional group is polar and capable of hydrogen bonding, leading to interactions with active sites in the GC inlet and column, resulting in tailing peaks and poor sensitivity.[6][11]
The goals of derivatization in this context are:
Increase Volatility: By replacing the active hydrogen on the amine with a less polar functional group, the overall volatility of the molecule is increased, making it more amenable to gas-phase analysis.
Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC inlet.
Enhance Chromatographic Separation: The resulting derivatives often exhibit better peak shapes and can be more easily separated from matrix interferences and other analytes.[7]
Promote Characteristic Mass Fragmentation: The derivatizing group can direct fragmentation pathways in the mass spectrometer, leading to the formation of unique and structurally informative ions that aid in identification.[12]
This guide will focus on the use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as they are highly reactive towards primary and secondary amines and produce stable derivatives with excellent chromatographic and mass spectrometric properties.[9][12]
Workflow Overview: From Sample to Result
A robust analytical method requires a systematic approach. The following diagram illustrates the comprehensive workflow for the GC-MS analysis of chlorinated phenethylamine derivatives.
Caption: A comprehensive workflow for the GC-MS analysis of chlorinated phenethylamines.
Detailed Protocols and Methodologies
Sample Preparation: Extraction from Biological Matrices
The choice of extraction technique depends on the sample matrix and the desired level of cleanliness. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for isolating phenethylamines from biological fluids.[13][14]
4.1.1. Protocol: Liquid-Liquid Extraction (LLE) from Urine
To 1 mL of urine in a glass test tube, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).[15]
Add 500 µL of 5.0 N aqueous NaOH to basify the sample.
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
Vortex for 1-2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]
Carefully transfer the upper organic layer to a clean glass tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
4.1.2. Protocol: Solid-Phase Extraction (SPE) from Blood/Plasma
Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol and deionized water.
To 1 mL of blood or plasma, add an internal standard and a buffer to adjust the pH.
Load the sample onto the SPE cartridge.
Wash the cartridge with deionized water and a low-polarity organic solvent (e.g., hexane) to remove interferences.
Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
Chemical Derivatization: Acylation
This step is critical for successful GC-MS analysis. Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile acylation reagent suitable for this application.[10][16]
Caption: General reaction for the derivatization of a primary amine with TFAA.
4.2.1. Protocol: Derivatization with TFAA
To the dried extract from the previous step, add 50 µL of ethyl acetate and 50 µL of TFAA.
Cap the vial tightly and heat at 70°C for 20 minutes.[12]
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[1]
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of derivatized chlorinated phenethylamines. Optimization may be required based on the specific analytes and instrument configuration.
Parameter
Setting
Rationale
GC System
Agilent 7890A or equivalent
Provides reliable and reproducible chromatographic performance.
MS System
Agilent 5975C or equivalent
Offers excellent sensitivity and spectral quality in EI mode.
Injection Mode
Splitless or Split (e.g., 10:1)
Splitless for trace analysis, split for higher concentrations to avoid column overload.[13]
Inlet Temperature
250 °C
Ensures rapid volatilization of the derivatized analytes.[17]
Carrier Gas
Helium at a constant flow of 1.0-1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.[13]
GC Column
HP-5MS (30m x 0.25mm i.d., 0.25µm film) or equivalent
A versatile, low-bleed column suitable for a wide range of analytes.[13]
Oven Program
Initial 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min
A general-purpose temperature program that allows for the separation of a range of phenethylamine derivatives.[13]
MS Transfer Line
280 °C
Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp.
230 °C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.[17]
Acquisition Mode
Full Scan (e.g., m/z 40-550)
Allows for the identification of unknown compounds and provides comprehensive spectral data.
Data Analysis and Interpretation
5.1. Identification Criteria
The identification of target compounds should be based on the following criteria:
Retention Time: The retention time of the analyte in the sample should match that of a certified reference standard analyzed under the same conditions.
Mass Spectrum: The mass spectrum of the sample analyte should be a good match to the spectrum of a reference standard or a validated library spectrum (e.g., from NIST or SWGDRUG libraries).[18][19]
5.2. Understanding Fragmentation Patterns
The mass spectra of acylated phenethylamines are often characterized by specific fragmentation pathways. The primary cleavage occurs at the Cα-Cβ bond, leading to the formation of a stable, nitrogen-containing fragment. For example, the trifluoroacetyl derivative of a phenethylamine will often produce a characteristic ion corresponding to the iminium cation. The presence of a chlorine atom on the aromatic ring will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters include:
Linearity and Range: Establishing the concentration range over which the instrument response is proportional to the analyte concentration.[20]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified.[20][21]
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements.[20]
Selectivity/Specificity: Ensuring the method can differentiate the target analytes from other compounds in the sample matrix.
Recovery: Evaluating the efficiency of the extraction process.[13]
Regular analysis of quality control samples (blanks, negative controls, and positive controls at known concentrations) is essential for monitoring the ongoing performance of the method.
Conclusion: A Framework for Confident Analysis
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of chlorinated phenethylamine derivatives. By understanding the principles behind each step, from sample preparation to data interpretation, and by implementing robust validation and quality control procedures, laboratories can achieve reliable and defensible results. The provided protocols serve as a strong foundation for the development and implementation of analytical methods to tackle the ever-evolving landscape of novel psychoactive substances.
References
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization.
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs.
Shimadzu. (2024, December 10). 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization.
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.).
Semantic Scholar. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.
Thomas, L. (2017, May 9). Detection of Novel “Designer Drugs” Using Full-Scan GC–HRAM. LCGC International.
GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.).
Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
Greenation. (2023, September 15). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary.
Analytical Methods (RSC Publishing). (n.d.). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry.
Ketha, H., Webb, M., Clayton, L., & Li, S. (2017, November). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
BrJAC. (2021, September 29). Analytical Challenges for Identification of New Psychoactive Substances.
Kusch, P. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
Journal of IMAB. (2017, June 26). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. (n.d.).
Separation of Mephentermine from Other Structural Analogues of Phenethylamine and Amphetamine in Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, June 10).
Synthesis of deuterium labeled phenethylamine deriv
IU Indianapolis ScholarWorks. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV).
ResearchGate. (n.d.). Analytical techniques for the detection of novel psychoactive substances and their metabolites | Request PDF.
ResearchGate. (2025, August 5).
PubMed. (2022, March 15). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples.
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Form
SpectralWorks. (n.d.). NIST MS and MS/MS Libraries.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
Application Note: Crystallization & Purification Protocols for 2-(2,5-Dichlorophenyl)ethan-1-amine Hydrochloride
Abstract This application note details the physicochemical properties and purification protocols for 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (CAS: 1311317-57-3), a critical intermediate in the synthesis of psyc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the physicochemical properties and purification protocols for 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (CAS: 1311317-57-3), a critical intermediate in the synthesis of psychoactive ligands and serotonin receptor probes. Achieving high purity (>99.5%) is essential to eliminate regioisomers (e.g., 2,4- or 3,4-dichloro analogs) that possess distinct biological activities. This guide provides two validated crystallization methodologies: Thermal Recrystallization for bulk purification and Vapor Diffusion for analytical standard preparation.
Physicochemical Profile & Solubility
Understanding the solubility landscape is the prerequisite for successful crystallization. The 2,5-dichloro substitution pattern introduces significant lipophilicity to the aromatic ring compared to unsubstituted phenethylamines, while the hydrochloride salt moiety maintains aqueous/alcoholic solubility.
Table 1: Solubility Profile (at 25°C)
Solvent System
Solubility Rating
Application
Methanol (MeOH)
High (>100 mg/mL)
Dissolution solvent
Ethanol (EtOH)
High (>80 mg/mL)
Primary crystallization solvent
Isopropanol (IPA)
Moderate (30-50 mg/mL)
Ideal for Recrystallization
Water (H₂O)
Moderate-High
Risk of hydrate formation
Acetone
Low (<5 mg/mL)
Anti-solvent
Diethyl Ether
Insoluble
Anti-solvent
Dichloromethane
Low (Salt form)
Extraction (Free base only)
Key Insight: The "Goldilocks" solvent for this compound is Isopropanol (IPA) . It offers high solubility at boiling points (82°C) and significantly reduced solubility at room temperature, maximizing yield without requiring complex anti-solvent additions.
Mechanism of Crystallization
The purification relies on the differential lattice energy between the target 2,5-isomer and potential impurities. The 2,5-dichloro substitution creates a "steric cleft" near the ethylamine chain. Rapid cooling often traps impurities (regioisomers) within the lattice defects.
Critical Control Point: To ensure the exclusion of the 2,4-dichloro isomer (a common synthetic byproduct), the metastable zone width must be traversed slowly.
Figure 1: Purification Logic Flow
Caption: Logical workflow for the purification of 2,5-dichlorophenethylamine HCl, emphasizing the separation of impurities into the mother liquor.[1][2][3]
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Methodology
Saturation: Place crude solid in the flask. Add IPA (approx. 15 mL per gram of solid).
Reflux: Heat the mixture to reflux (82°C) with stirring.
Note: If solids remain after 10 minutes of reflux, add more IPA in 1 mL increments until fully dissolved.
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities (dust, silica).
Controlled Cooling:
Allow the filtrate to cool to room temperature (25°C) naturally on the benchtop. Do not use an ice bath yet.
Why? Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
Deep Cooling: Once ambient temperature is reached and crystals are visible, place the vessel in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) for 2 hours to maximize yield.
Isolation: Filter the white crystalline needles via vacuum filtration.
Washing: Wash the filter cake with cold anhydrous ether or cold IPA (0°C).
Drying: Dry under high vacuum at 40°C for 6 hours to remove solvent residues.
Objective: Growth of high-quality single crystals for XRD or analytical reference.
Timeframe: 3-7 days.
Materials
Inner Vial: 4 mL glass vial.
Outer Vessel: 20 mL glass jar with tight seal.
Solvent: Methanol (MeOH).
Anti-Solvent: Diethyl Ether (Et₂O).
Step-by-Step Methodology
Solution Preparation: Dissolve 100 mg of the amine salt in the minimum amount of MeOH (approx. 0.5 - 1.0 mL) in the inner vial. Ensure the solution is clear.
Assembly: Place the open inner vial inside the outer jar.
Anti-Solvent Addition: Carefully add Et₂O to the outer jar (approx. 5-8 mL).
Warning: Do not let the ether overflow into the inner vial. The liquid level of the ether should be lower than the rim of the inner vial.
Sealing & Diffusion: Seal the outer jar tightly. Store in a dark, vibration-free cabinet at room temperature.
Mechanism: Ether vapor (high vapor pressure) will slowly diffuse into the methanol solution (lower vapor pressure), gradually lowering the solubility of the salt and inducing high-order crystal growth.
Quality Control & Troubleshooting
Analytical Verification
Melting Point: The pure HCl salt typically melts >200°C (decomposition). A sharp range (<2°C) indicates high purity.
1H-NMR (D₂O or DMSO-d6): Check for the integration of the aromatic protons. The 2,5-substitution pattern shows specific splitting (doublet and doublet of doublets) distinct from the 2,4-isomer.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Cooling too fast or impurity load too high.
Re-heat to dissolve.[4] Add a seed crystal at 60°C. Cool slower.
Colored Crystals
Oxidation products or polymerized impurities.
Perform a charcoal filtration step during the hot filtration phase.
Low Yield
Too much solvent used.
Concentrate the mother liquor by 50% and repeat cooling cycle.
References
ChemicalBook. (2023). 2-(2,5-Dichlorophenyl)ethan-1-amine Hydrochloride Properties and Safety.Link
PubChem. (2023). 2,4-Dichlorophenethylamine (Isomer Comparison). National Library of Medicine. Link
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences.[5] Link
Sigma-Aldrich. (2023). Phenethylamine Hydrochloride General Handling.Link
BenchChem. (2025).[4] General Crystallization Protocols for Substituted Benzamides and Amines.Link
Technical Support Center: Optimizing 2,5-Dichlorophenethylamine Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-dichlorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2,5-dichlorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of Core Synthesis Strategy
The most prevalent and reliable method for synthesizing 2,5-dichlorophenethylamine is through the reduction of 2,5-dichlorophenylacetonitrile. This precursor is typically synthesized from 2,5-dichloroaniline or related compounds. The critical final step, the nitrile reduction, is the primary focus of this guide, as it presents the most significant optimization and troubleshooting challenges.
Two primary reductive pathways are favored for this conversion:
Complex Metal Hydride Reduction: Primarily using Lithium Aluminum Hydride (LiAlH₄).
Catalytic Hydrogenation: Employing hydrogen gas with a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.
The choice between these methods depends on available equipment, safety considerations, and desired selectivity.
General Synthesis Workflow
The overall process, from precursor to the final product, follows a logical sequence. Understanding this flow is crucial for diagnosing issues at specific stages.
Optimization
Troubleshooting NMR spectra anomalies for 2,5-dichlorophenethylamine HCl
Technical Support Center: 2,5-Dichlorophenethylamine HCl NMR Analysis Status: Active Ticket Type: Advanced Spectral Troubleshooting Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2,5-Dichlorophenethylamine HCl NMR Analysis
Status: Active
Ticket Type: Advanced Spectral Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your 2,5-dichlorophenethylamine hydrochloride (2,5-DCPEA·HCl) does not match your initial expectations or literature reference data.
This compound presents a "perfect storm" for spectral anomalies: a specific aromatic substitution pattern that mimics its isomers, pH-dependent aliphatic shifts, and solvent-dependent exchangeable protons. This guide moves beyond basic assignment to address the causality of these anomalies.
Part 1: The Troubleshooting Logic (Workflow)
Before adjusting your sample, determine the nature of the anomaly using this logic flow.
Figure 1: Decision matrix for isolating spectral anomalies in phenethylamine salts.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Phantom" Protons (Missing or Broad Peaks)
User Question: "I synthesized the HCl salt, but in my 1H NMR (D2O), the integration is short by 3 protons. In DMSO-d6, I see a broad blob around 8.2 ppm. Where is my amine?"
Technical Diagnosis:
This is a classic solvent-exchange phenomenon. The ammonium protons (
) are acidic and exchangeable.
In D2O: The
protons rapidly exchange with deuterium from the solvent to form . Deuterium is "silent" in 1H NMR. The peak disappears, and the residual HDO peak (approx. 4.79 ppm) grows.
In DMSO-d6: Exchange is slow. You will see the
signal, often as a broad singlet or a triplet (if the sample is extremely dry and acid-free) around 8.0–8.5 ppm.
Validation Protocol (The "Shake Test"):
Run the spectrum in DMSO-d6 .[1][2] Note the broad peak at ~8.2 ppm.
Add 1-2 drops of D2O directly to the NMR tube.
Shake and re-run immediately.
Result: The peak at ~8.2 ppm should vanish or diminish significantly, confirming it is the exchangeable amine salt.
Issue 2: Distinguishing Isomers (The 2,5- vs. 2,4- Problem)
User Question: "I bought 2,5-dichlorophenethylamine, but the aromatic region looks suspicious. How do I ensure I don't have the 2,4-dichloro isomer?"
Technical Diagnosis:
Both isomers possess a "1 Singlet + 2 Doublets" pattern in the aromatic region, leading to frequent misidentification. You must use Coupling Constants (
) and Connectivity to distinguish them.
2,5-Dichloro Substitution (Correct Product):
H6 (Position 6): Isolated singlet (or very fine doublet). Located ortho to the ethylamine chain.
H3 & H4: Two doublets with ortho coupling (
).
2,4-Dichloro Substitution (Common Impurity):
H3 (Position 3): Isolated singlet. Located between two chlorines.[3]
H5 & H6: Two doublets with ortho coupling.
Data Comparison Table:
Feature
2,5-Dichlorophenethylamine (Target)
2,4-Dichlorophenethylamine (Impurity)
Singlet Location
H6 (Para to Cl, Meta to Cl)
H3 (Between two Cl atoms)
Singlet Environment
Adjacent to Alkyl Chain
Isolated between Cl atoms
Doublet Pair
H3, H4 ( Hz)
H5, H6 ( Hz)
NOE Signal
Strong NOE between Alkyl-CH2 and Singlet (H6)
Strong NOE between Alkyl-CH2 and Doublet (H6)
Definitive Test:
Run a 1D NOE difference experiment irradiating the
-methylene protons (the triplet of the chain closest to the ring, approx 2.9-3.0 ppm).
If 2,5-isomer: You will see enhancement of the Singlet (H6).
If 2,4-isomer: You will see enhancement of a Doublet (H6).
Issue 3: Salt vs. Free Base Drift
User Question: "My aliphatic peaks are shifted upfield by about 0.3 ppm compared to the reference spectrum I found online. Is my compound decomposing?"
Technical Diagnosis:
You are likely comparing an HCl Salt spectrum to a Free Base reference (or vice versa). The protonation of the nitrogen (
vs ) exerts a strong deshielding effect on the adjacent methylene groups.
Mechanism:
The positive charge on the nitrogen in the HCl salt pulls electron density away from the
-carbon protons, shifting them downfield (higher ppm). Removing the acid (Free Base) restores electron density, shifting them upfield (lower ppm).
Shift Reference Table (in DMSO-d6):
Proton Group
HCl Salt ( ppm)
Free Base ( ppm)
Shift ()
-CH2 (next to N)
~ 3.05 - 3.15
~ 2.75 - 2.85
~ 0.3 ppm
-CH2 (next to Ring)
~ 2.90 - 3.00
~ 2.70 - 2.80
~ 0.2 ppm
Amine H
~ 8.2 (Broad)
~ 1.5 - 2.0 (Broad/Washout)
Huge shift
Correction Protocol:
If you need to confirm the salt formation without relying on elemental analysis:
Take your NMR tube (DMSO-d6).
Add a micro-spatula tip of solid
or a drop of NaOD (if in D2O).
Shake vigorously.
Result: The aliphatic triplets will shift upfield (lower ppm) as the free base is liberated in situ.
Part 3: Impurity Profiling (Synthesis Artifacts)
If you observe signals that do not fit the phenethylamine skeleton, check for these common synthetic byproducts.
Figure 2: Origin of common impurity signals in phenethylamine synthesis.
Aldehyde (Starting Material): Look for a sharp singlet very far downfield (
ppm).
Nitrostyrene (Intermediate): Look for alkene protons. These appear as two doublets with a large coupling constant (
for trans-alkene) in the 7.5–8.5 ppm region, often overlapping with the ammonium peak in DMSO.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains amine salt deshielding and exchange mechanisms).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (Standard reference for chlorinated benzene shifts).
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive guide on solvent effects and chemical shift tables).
Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for distinguishing solvent peaks from sample peaks).
Overcoming hygroscopicity challenges in weighing 2,5-dichlorophenethylamine salts
Technical Support Center: 2,5-Dichlorophenethylamine Salts Guide: Overcoming Hygroscopicity Challenges in Weighing and Handling Welcome to the technical support center for 2,5-dichlorophenethylamine salts. This guide, pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2,5-Dichlorophenethylamine Salts
Guide: Overcoming Hygroscopicity Challenges in Weighing and Handling
Welcome to the technical support center for 2,5-dichlorophenethylamine salts. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for handling these hygroscopic compounds. Our goal is to ensure the accuracy, reproducibility, and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is it a significant issue for 2,5-dichlorophenethylamine salts?
A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2] 2,5-Dichlorophenethylamine, as an amine, is typically supplied as a salt (e.g., hydrochloride) to improve its stability and solubility. These salt forms are ionic and polar, giving them a strong affinity for water molecules, which are also polar. This inherent chemical property means the compound will actively draw water from the air, leading to a continuous increase in its measured weight.[3] Phenethylamine itself is also known to react with atmospheric carbon dioxide, forming a solid carbonate salt, which further complicates handling.[4][5]
The consequences of ignoring hygroscopicity are severe:
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to incorrectly prepared solutions.
Poor Reproducibility: The amount of absorbed water will vary with ambient humidity and exposure time, making it impossible to reproduce experiments consistently.
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising sample integrity.
Q2: My balance reading for the salt is constantly increasing. What's happening and what should I do?
A: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[3][6] The longer the sample is exposed to the open air on the balance pan, the more water it will absorb, and the weight will continue to climb.
Immediate Actions:
Minimize Exposure: Work quickly and efficiently.[1] Do not leave the compound on the balance for an extended period.
Use Weighing by Difference: This is the most reliable method for weighing hygroscopic materials on an open-air analytical balance. Instead of weighing the compound directly onto a weigh boat, you weigh a sealed container with the compound, transfer the approximate amount needed to your reaction vessel, and then re-weigh the sealed container. The difference in mass is the amount of compound transferred.[7]
Control the Environment: If possible, move the weighing process to a controlled environment like a glove box or a room with a dehumidifier.
Q3: What is the proper way to store 2,5-dichlorophenethylamine salts to prevent moisture absorption?
A: Proper storage is the first line of defense. The goal is to create a dry, inert environment.
Primary Container: Always keep the compound in a tightly sealed, airtight container.[1]
Secondary Enclosure (Desiccator): Store the primary container inside a desiccator.[8][9] A desiccator is a sealable enclosure containing a desiccant (a drying agent) like silica gel, Drierite, or molecular sieves, which actively absorbs moisture from the internal atmosphere.[8][10]
Inert Atmosphere: For highly sensitive applications, after opening, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
It is crucial to monitor the desiccant's condition. Many desiccants, like some forms of silica gel, contain a color indicator that changes when saturated with moisture (e.g., from blue to pink).[8] Regenerate or replace the desiccant as needed.
Q4: When should I use a desiccator versus a glove box for weighing?
A: The choice depends on the degree of hygroscopicity of the salt and the required accuracy of the measurement.
Feature
Desiccator
Glove Box
Primary Use
Storage; bringing samples to room temperature without moisture gain.[9][10]
Actively controlled inert atmosphere (N₂ or Ar) for handling and weighing.[11]
Highly hygroscopic or deliquescent compounds; high-precision weighing.[12]
Workflow
Sample is removed from the desiccator and weighed quickly in ambient air.
Entire weighing process is performed inside the controlled environment.
A good rule of thumb: if the compound visibly changes (e.g., clumping, "melting") or the balance reading drifts significantly within the time it takes to weigh it, a glove box is necessary.[12][13]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Unstable Balance Reading or Continuous Drift
1. Hygroscopicity: Sample is absorbing moisture from the air.[3]2. Temperature Difference: Sample is not at thermal equilibrium with the balance room. A cold object creates downward air currents, making it appear heavier.[14]3. Static Electricity: Fine powders in low-humidity environments can become electrostatically charged, repelling or attracting the balance pan.[3][14]
1. Use the "Weighing by Difference" technique (see Protocol 1). For severe cases, use a glove box (Protocol 2).2. Allow the sealed container to equilibrate to room temperature for at least 30 minutes in a desiccator before weighing.3. Use an anti-static gun or ionizer on the container before weighing. Weighing in environments with humidity >40% can also mitigate static.[3]
Sample Becomes Clumpy, Pasty, or Liquefies on Weighing Paper
Deliquescence: The compound is extremely hygroscopic and is absorbing enough water to dissolve itself.
This material cannot be accurately weighed in open air. A glove box is mandatory. [12] Alternatively, prepare a stock solution of the entire bottle's contents and determine its concentration later via titration or other analytical methods.[13]
Inconsistent Results in Downstream Assays (e.g., Potency, Concentration)
Inaccurate Initial Weighing: The calculated concentration is based on a falsely high mass (compound + water), leading to lower-than-expected actual concentrations.
1. Implement the stringent weighing protocols described below.2. For ultimate accuracy, determine the water content of a representative sample using Karl Fischer titration (see Protocol 3). Use this value to calculate a correction factor for the weighed mass.
Visualized Workflows & Logic
Decision-Making for Weighing Environment
The following diagram outlines the decision process for selecting the appropriate weighing technique based on the compound's behavior.
Difference between 2-(2,5-Dichlorophenyl)ethan-1-amine free base and hydrochloride salt
The following guide provides an in-depth technical comparison between the free base and hydrochloride salt forms of 2-(2,5-Dichlorophenyl)ethan-1-amine. Executive Summary 2-(2,5-Dichlorophenyl)ethan-1-amine (also known a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between the free base and hydrochloride salt forms of 2-(2,5-Dichlorophenyl)ethan-1-amine.
Executive Summary
2-(2,5-Dichlorophenyl)ethan-1-amine (also known as 2,5-Dichlorophenethylamine or 2,5-DCPEA) is a substituted phenethylamine used primarily as a fragment in medicinal chemistry and a precursor in the synthesis of bioactive ligands.
Select the Free Base (CAS 56133-86-9) when performing anhydrous organic synthesis reactions requiring a nucleophilic amine (e.g., amide coupling, reductive amination) or when working in non-polar solvents like dichloromethane or toluene.
Select the Hydrochloride Salt for long-term storage, aqueous solubility, and biological assay preparation. The salt form prevents oxidative degradation and atmospheric carbon dioxide absorption (carbamate formation).
Physicochemical Profile
The following data contrasts the fundamental properties of both forms. Note that the hydrochloride salt significantly alters the molecular weight and solubility profile.
The free base is the thermodynamically reactive form. It possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile.
Oxidation Risk: Primary amines attached to electron-rich or halogenated aromatic rings are susceptible to N-oxidation upon prolonged air exposure, turning the clear oil into a brown tar.
Carbamate Formation: Like many primary amines, 2,5-DCPEA avidly absorbs atmospheric CO₂ to form solid carbamates (white crusts) on the container walls.
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
Hydrochloride Salt: The Storage Form
The protonation of the amine stabilizes the molecule by removing the lone pair's availability for oxidation.
Hygroscopicity: While generally stable, phenethylamine salts can be hygroscopic. Store with desiccants.
Shelf Life: The HCl salt is stable for years at room temperature if kept dry, whereas the free base degrades within months without precautions.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the appropriate form based on your experimental application.
Figure 1: Decision matrix for selecting between Free Base and HCl salt forms based on solubility and reactivity requirements.
Experimental Protocols
Protocol 1: Quantitative Conversion of HCl Salt to Free Base
Purpose: To generate the reactive free amine from the stable salt for use in anhydrous organic synthesis (e.g., amide coupling).
Dissolution: Suspend the HCl salt (1.0 eq) in a minimal volume of water.
Basification: Slowly add 1M NaOH with stirring until the pH reaches >12. The solution will become cloudy as the oily free base separates.
Extraction: Extract the aqueous mixture 3x with DCM.
Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at 40°C.
Checkpoint: The product should be a clear to pale yellow oil.
Validation: Verify absence of chloride ions (silver nitrate test) if critical, or check NMR (disappearance of broad NH3+ peaks).
Protocol 2: Preparation of Stock Solutions for Bioassays
Purpose: To prepare a stable, pH-neutral solution for in vitro screening.
Reagents:
2-(2,5-Dichlorophenyl)ethan-1-amine HCl
DMSO (Dimethyl sulfoxide), sterile filtered
PBS (Phosphate Buffered Saline)
Procedure:
Primary Stock: Dissolve the HCl salt in 100% DMSO to a concentration of 10 mM or 50 mM. The salt is preferred here due to higher solubility in polar aprotic solvents and resistance to oxidation during freeze-thaw cycles.
Working Solution: Dilute the DMSO stock into PBS or media immediately prior to use.
Note: Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity in cell assays.
pH Check: The HCl salt is acidic.[4] For high concentrations (>1 mM) in weak buffers, verify pH remains neutral.
References
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for 2,4-Dichlorophenethylamine (Structural Analog Reference). Retrieved from [Link]
A Methodological Guide to the Comparative Stability of Chlorinated Phenethylamine Hydrochlorides
Abstract For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active compounds is fundamental to ensuring data integrity, experimental reproducibility, and the develop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active compounds is fundamental to ensuring data integrity, experimental reproducibility, and the development of safe and effective pharmaceutical products. The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are of significant interest for modulating pharmacological activity.[1] This guide provides a comprehensive framework for conducting a comparative stability study of chlorinated phenethylamine hydrochlorides, specifically focusing on 2-chloro-, 3-chloro-, and 4-chloro-phenethylamine HCl, relative to the parent compound, phenethylamine HCl. Rather than presenting pre-existing data, this document offers detailed, field-proven methodologies, explains the scientific rationale behind experimental choices, and provides a template for generating robust, reliable stability data in your own laboratory.
Introduction: The Imperative for Stability Assessment
Phenethylamines are a class of compounds, both naturally occurring and synthetic, that form the backbone of many neuroactive agents.[1] Chlorination of the phenyl ring is a common medicinal chemistry strategy to alter a molecule's pharmacokinetic and pharmacodynamic properties. However, the introduction of a halogen atom can also influence the molecule's chemical stability. As hydrochloride salts, these amines exhibit improved water solubility and often a longer shelf-life compared to their free base forms.[2]
Nevertheless, factors such as hygroscopicity, susceptibility to oxidation, and sensitivity to light can lead to degradation, compromising sample purity and potentially forming unknown, biologically active impurities.[3][4] A systematic comparative stability study, as outlined herein, is crucial for establishing appropriate storage conditions, identifying potential degradation pathways, and developing stability-indicating analytical methods.[5][6] This guide is structured to walk researchers through the design and execution of such a study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8][9]
The Analytes: Structure and Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure. This study focuses on phenethylamine hydrochloride and its three monochlorinated positional isomers.
Caption: Chemical structures of the compared analytes.
The position of the electron-withdrawing chlorine atom is hypothesized to differentially affect the electron density of the aromatic ring and the ethylamine side chain, thereby influencing susceptibility to oxidative and photolytic degradation.
Table 1: Physicochemical Properties of Compared Phenethylamine Hydrochlorides
Note: pKa values are estimates and can vary based on the prediction software and experimental conditions.
Designing the Comparative Study: A Methodological Blueprint
The core of this guide is a detailed, two-pronged experimental approach: a forced degradation study to rapidly identify potential degradation pathways and a long-term stability study to assess stability under recommended storage conditions.
Essential Causality: Why Forced Degradation?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[11] The objective is not to determine shelf-life but to achieve two primary goals:
Pathway Identification: To deliberately generate degradation products, providing insight into the likely degradation pathways (e.g., hydrolysis, oxidation).[6][11]
Method Specificity: To produce degraded samples that are essential for developing and validating a "stability-indicating" analytical method—a method proven to accurately measure the active compound in the presence of its potential impurities and degradants.[5][9]
Caption: Experimental workflow for the forced degradation study.
Experimental Protocol: Forced Degradation
This protocol should be performed for each of the four compounds. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Preparation of Stock Solution: Accurately weigh and dissolve 25 mg of the phenethylamine hydrochloride salt in 25 mL of a 50:50 methanol:water mixture to obtain a 1.0 mg/mL stock solution.
Acid Hydrolysis:
Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubate the flask in a water bath at 60°C.
Withdraw aliquots at 2, 4, 8, and 24 hours. Immediately neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Incubate at 60°C.
Withdraw aliquots at 1, 2, 4, and 8 hours. Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
Keep at room temperature, protected from light.
Withdraw aliquots at 2, 8, and 24 hours for analysis.
Photostability Testing:
Expose a thin layer of the solid powder and a 1.0 mg/mL solution (in 50:50 methanol:water) to light conditions as specified in ICH guideline Q1B.[12][13][14] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Analyze the samples after the exposure period.
Thermal Degradation (Solid State):
Place approximately 10 mg of the solid powder in an open glass vial in a stability chamber set to 80°C / 75% Relative Humidity (RH).
Analyze samples at 1, 3, and 7 days.
Analytical Method: Stability-Indicating RP-HPLC
A robust high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from any degradation products.[15]
System: HPLC with UV/Photodiode Array (PDA) Detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm (or a wavelength appropriate for the phenethylamine chromophore).
Injection Volume: 10 µL.
System Suitability: Before analysis, the method's suitability must be confirmed. This involves injecting a standard solution multiple times to ensure parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000) are met.
Hypothetical Results and Comparative Interpretation
Following the execution of the protocols, the data should be tabulated for clear comparison. The tables below represent plausible, hypothetical outcomes based on chemical principles.
Table 2: Hypothetical Results from Forced Degradation (% Degradation after 24h)
Compound
Acid (0.1M HCl)
Base (0.1M NaOH)
Oxidation (3% H₂O₂)
Photolytic (Solution)
Phenethylamine HCl
< 1%
< 1%
~15%
~5%
2-Chloro-PEA HCl
< 1%
< 1%
~18%
~12%
3-Chloro-PEA HCl
< 1%
< 1%
~22%
~8%
4-Chloro-PEA HCl
< 1%
< 1%
~12%
~15%
Interpretation of Hypothetical Data:
Hydrolytic Stability: As expected for stable C-N and C-C bonds, all compounds would likely show high resistance to acid and base hydrolysis under these conditions.
Oxidative Stability: Oxidation is a probable degradation pathway for phenethylamines.[3][16] The electron-withdrawing chlorine atom could influence the susceptibility of the benzylic position or the amine to oxidation. The 3-chloro isomer, with the strongest inductive electron withdrawal, might be the most susceptible.
Photostability: The presence of the aromatic ring makes these compounds susceptible to photolytic degradation.[14] The position of the chlorine atom can influence the UV absorption profile and the stability of excited states, leading to different degradation rates. The 4-chloro and 2-chloro isomers might show greater light sensitivity due to the influence of the halogen on the chromophore.
Recommendations for Storage and Handling
Based on the principles of chemical stability and the likely outcomes of the proposed study, the following handling and storage procedures are recommended for chlorinated phenethylamine hydrochlorides in a research setting:
Storage: Store all compounds in well-sealed, airtight containers to protect from moisture, as hydrochloride salts can be hygroscopic.[17] Store at controlled room temperature or refrigerated (2-8°C), protected from light.
Handling: Prepare solutions fresh whenever possible. If solutions must be stored, they should be refrigerated and protected from light for short-term use. Avoid exposure of solid materials or solutions to strong oxidizing agents or high-energy light sources (e.g., direct sunlight) for extended periods.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comparative stability assessment of chlorinated phenethylamine hydrochlorides. By implementing the detailed forced degradation and analytical methodologies described, researchers can generate the critical data needed to understand the intrinsic stability of these molecules. This knowledge is paramount for ensuring the quality and reliability of experimental results, guiding formulation development, and establishing appropriate storage and handling procedures in any scientific endeavor.
References
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